molecular formula C10H5F2NO2 B13249894 5,7-Difluoroisoquinoline-1-carboxylic acid

5,7-Difluoroisoquinoline-1-carboxylic acid

Cat. No.: B13249894
M. Wt: 209.15 g/mol
InChI Key: AQZCKTQFDYPEME-UHFFFAOYSA-N
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Description

5,7-Difluoroisoquinoline-1-carboxylic acid ( 2059999-01-6) is a fluorinated heterocyclic building block of high interest in medicinal chemistry and materials science. With a molecular formula of C 10 H 5 F 2 NO 2 and a molecular weight of 209.15 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . The presence of both a carboxylic acid functional group and the electron-withdrawing difluoro-substituted isoquinoline core makes it a valuable scaffold for constructing compounds with potential biological activity. Its predicted physicochemical properties, including a density of 1.518±0.06 g/cm³ and a boiling point of 402.3±40.0 °C, are critical for research and development processes . This compound is exclusively intended for research applications in laboratory settings. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical for developing novel pharmaceutical candidates, such as enzyme inhibitors, or as a structural component in the creation of advanced organic materials . Handling should be conducted in accordance with all applicable safety guidelines, as indicated by its hazard statements.

Properties

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

IUPAC Name

5,7-difluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5F2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)

InChI Key

AQZCKTQFDYPEME-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Tetrahydroisoquinoline Intermediates

A common approach to preparing halogenated isoquinoline carboxylic acids involves starting from substituted benzyl derivatives undergoing cyclization and subsequent functionalization steps.

  • Step 1: Preparation of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

    This involves hydrogenation of 2-benzyl-5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride in the presence of palladium on carbon catalyst under hydrogen atmosphere. The reaction is typically performed in methanol or ethanol with hydrochloric acid to maintain acidic conditions. Reaction conditions vary slightly but generally involve temperatures between 50°C and 65°C and hydrogen pressures from 1 to 4 atmospheres for 16 to 20 hours.

    The product is isolated by filtration, concentration under reduced pressure, and recrystallization from water to yield the hydrochloride salt with high purity (>99% by HPLC) and good yields (~90%).

  • Step 2: Oxidative Aromatization

    The tetrahydroisoquinoline intermediate is then aromatized to the corresponding isoquinoline derivative. This can be achieved using oxidizing agents such as palladium catalysts under controlled conditions or via dehydrogenation reactions. The aromatic isoquinoline ring system is essential for the final product structure.

Friedel-Crafts Cyclization and Carboxylation

An alternative approach involves Friedel-Crafts type cyclization of appropriately substituted benzyl precursors to form the isoquinoline ring, followed by carboxylation at the 1-position.

  • The cyclization step uses Lewis acids or acidic conditions to promote ring closure.

  • Carboxylation is achieved by introducing carbon dioxide under controlled pH conditions to form the carboxylic acid group at the 1-position.

  • Notably, adjusting the pH during the carboxylation reaction allows isolation of a quaternary ammonium salt intermediate, which can be converted to the free acid by acidification (pH 4-5), improving purity and yield.

Functional Group Transformations and Purification

  • Protection and deprotection strategies, including the use of quaternary ammonium salts, facilitate selective reactions on the isoquinoline ring.

  • Recrystallization techniques are employed to enhance purity, often using solvents such as methanol, ethanol, or water.

  • Recycling of reagents like triphenylmethanol to triphenylmethyl chloride has been demonstrated to improve sustainability in the synthetic process.

Step Reagents/Conditions Yield (%) Purity (HPLC) Notes
Hydrogenation of tetrahydroisoquinoline hydrochloride 5% Pd/C, HCl (12N), MeOH or EtOH, 50-65°C, 1-4 atm H2, 16-20 h 84-91 >99 High purity, minor impurities <0.2%
Friedel-Crafts cyclization Lewis acid catalyst, acidic conditions ~85 99.5 Efficient ring closure
Carboxylation CO2, pH control (4-5) with HCl 95.9 99.6 Isolation of quaternary ammonium salt intermediate
Recrystallization Methanol, ethanol, water N/A >99 Enhances purity
  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of characteristic aromatic and aliphatic protons, with singlets corresponding to carboxylic acid protons around 9.5 ppm and aromatic protons between 7.0-7.5 ppm.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments consistently show >99% purity for the final hydrochloride salts and free acids, indicating effective synthetic and purification protocols.

  • Yield Optimization: Reaction parameters such as temperature, hydrogen pressure, solvent choice, and pH control have been optimized to maximize yield and minimize impurities.

The preparation of 5,7-difluoroisoquinoline-1-carboxylic acid is effectively achieved through a multi-step synthesis involving:

  • Formation of halogenated tetrahydroisoquinoline intermediates via cyclization and substitution.

  • Hydrogenation and aromatization steps to establish the isoquinoline core.

  • Controlled carboxylation under acidic conditions with pH adjustments to isolate intermediates and improve purity.

  • Careful purification by recrystallization and solvent selection.

These methods are supported by robust analytical data and have been developed with attention to yield, purity, and scalability, drawing from diverse research and patent literature. The synthetic strategies for related halogenated isoquinoline derivatives provide a reliable foundation for the production of the difluoro-substituted analogue.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and substituted isoquinolines, each with unique chemical and biological properties.

Scientific Research Applications

5,7-Difluoroisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 5,7-difluoroisoquinoline-1-carboxylic acid and analogous compounds:

Compound Name Core Structure Substituents Key Properties/Applications
5,7-Difluoroisoquinoline-1-carboxylic acid Isoquinoline -COOH at C1; -F at C5, C7 Enhanced solubility and stability; potential antimicrobial intermediate
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide Isoquinoline (reduced) -OH at C7; -OCH₃ at C6; -CH₃ at C1; N-oxide Antioxidant and anti-inflammatory activity; redox-active
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Quinoline (oxidized) -COOH at C3; -F at C6, C7; cyclopropyl at C1 Intermediate for quinolone antibiotics (e.g., ciprofloxacin); antibacterial
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Isoquinoline (reduced) -COOEt at C2; -OCH₃ at C6, C7; -CH₃ at C1 Antispasmodic activity; ester group improves membrane permeability

Key Observations:

Fluorine Substitution: The presence of fluorine at positions 5 and 7 in the target compound differentiates it from methoxy- or hydroxy-substituted isoquinolines (e.g., ). Fluorine atoms increase electronegativity and resistance to oxidative metabolism, which may enhance bioavailability compared to non-fluorinated analogs.

Carboxylic Acid Position: Unlike quinolone derivatives (e.g., the ciprofloxacin precursor in ), where the -COOH group is at position 3, the target compound’s carboxylic acid at position 1 may alter binding affinity to bacterial DNA gyrase or other targets.

However, aromaticity in the target compound could enhance π-π stacking in protein binding.

Biological Activity: While 6,7-dimethoxy derivatives () show antispasmodic effects, fluorinated analogs like the target compound are more likely to exhibit antimicrobial properties due to structural parallels with quinolone antibiotics .

Biological Activity

5,7-Difluoroisoquinoline-1-carboxylic acid (DFICA) is a compound of increasing interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis of 5,7-Difluoroisoquinoline-1-carboxylic Acid

The synthesis of DFICA typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and fluorinated reagents. Recent advancements in organofluorine chemistry have facilitated the development of more efficient synthetic routes, enhancing yield and purity. For instance, methods involving N-heterocyclic carbene (NHC) catalysis have been employed to produce fluorinated compounds with improved biological profiles .

Anticancer Properties

DFICA has demonstrated significant anticancer activity across various cancer cell lines. A study evaluating derivatives of isoquinoline found that DFICA exhibited cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. Specifically, DFICA showed an IC50 of approximately 16.1 µM against MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, DFICA has shown promising antimicrobial activity. Research indicates that derivatives of isoquinoline, including DFICA, possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for DFICA against these pathogens was reported to be significantly lower than that of many standard antibiotics, suggesting a favorable profile for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a comparative study on the efficacy of different isoquinoline derivatives, DFICA was evaluated alongside other compounds for their ability to inhibit cell proliferation in cancer models. The results indicated that DFICA not only inhibited growth but also induced apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic markers .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of DFICA against clinical isolates of bacteria. The study revealed that DFICA had a notable effect on biofilm formation and bacterial adherence, which are critical factors in the pathogenicity of infections caused by Staphylococcus aureus. The compound's ability to disrupt biofilms was quantified using crystal violet staining assays .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 5,7-Difluoroisoquinoline-1-carboxylic acid:

Activity Cell Line/Pathogen IC50/MIC (µM) Reference
AnticancerMCF-716.1
AntimicrobialStaphylococcus aureus0.0625 (MIC)
AntimicrobialPseudomonas aeruginosa24 mm (zone)

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